Tributylphosphine oxide

Description

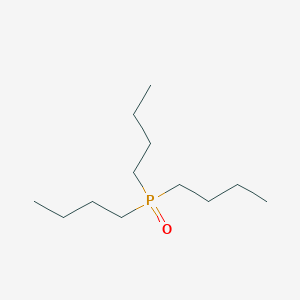

Structure

3D Structure

Properties

IUPAC Name |

1-dibutylphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZAKDODWSQONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061149 | |

| Record name | Tributylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Tributylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-29-9 | |

| Record name | Tributylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIBUTYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W58CDF8S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tributylphosphine Oxide: A Comprehensive Technical Guide to its Discovery and Synthesis

An in-depth exploration of the historical milestones and synthetic methodologies for Tributylphosphine (B147548) Oxide (TBPO), a versatile organophosphorus compound.

Introduction

Tributylphosphine oxide (TBPO), a colorless, crystalline solid, has carved a significant niche in various domains of chemistry, from industrial processes to sophisticated organic synthesis. Its utility as a ligand, catalyst, and extractant has prompted extensive research into its properties and, crucially, its synthesis. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to TBPO, offering detailed experimental protocols and a comparative analysis of the primary manufacturing methods. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this important reagent.

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence and study were documented by the mid-20th century. A notable early mention appears in a 1956 paper by C. L. Chernick and H. A. Skinner in the Journal of the Chemical Society, which focused on the thermochemistry of several organophosphorus compounds, including this compound. This publication suggests that TBPO was a known compound at the time, with its synthesis likely preceding this thermochemical analysis.

The synthesis of tertiary phosphine (B1218219) oxides, in general, was a subject of investigation in the early to mid-1900s. A 1963 paper by M. M. Rauhut, R. Bernheimer, and A. M. Semsel in The Journal of Organic Chemistry detailed the synthesis of tertiary phosphine oxides directly from elemental phosphorus, representing a significant advancement in the field. Although this paper does not focus specifically on TBPO, it provides context for the broader development of synthetic methods for this class of compounds. The classical Grignard reaction, established earlier in the century, also provided a viable, albeit less direct, pathway to trialkylphosphine oxides.

The industrial-scale production of tributylphosphine, the immediate precursor to TBPO, gained prominence with the development of hydrophosphination catalysts. This method, which involves the addition of phosphine to an alkene, has become a cornerstone of modern organophosphorus chemistry.

Core Synthetic Methodologies

The synthesis of this compound primarily proceeds through three major routes:

-

Hydrophosphination of 1-Butene (B85601) followed by Oxidation: This is the most common industrial method for producing tributylphosphine, which is then readily oxidized to TBPO.

-

The Grignard Reaction: This classical organometallic approach involves the reaction of a butyl Grignard reagent with a phosphorus halide, followed by oxidation.

-

Direct Oxidation of Tributylphosphine: For laboratory-scale synthesis or when high-purity TBPO is required, the direct oxidation of pre-existing tributylphosphine is a straightforward method.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Data Presentation: A Comparative Analysis of Synthesis Routes

| Synthesis Method | Precursors | Key Reagents | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |

| Hydrophosphination & Oxidation | Phosphine (PH₃), 1-Butene | Radical initiator (e.g., AIBN, benzoyl peroxide) or metal catalyst; Oxidizing agent (e.g., air, H₂O₂) | Hydrophosphination: 80-85°C, 5.0-8.0 MPa[1]; Oxidation: Varies with oxidant | >93.5% (for tributylphosphine)[1] | High atom economy, suitable for large-scale industrial production. | Requires handling of highly toxic and flammable phosphine gas; high-pressure equipment needed. |

| Grignard Reaction & Oxidation | n-Butyl halide (e.g., bromide), Magnesium, Phosphorus trichloride (B1173362) (PCl₃) | Ether solvent (e.g., diethyl ether, THF); Oxidizing agent (e.g., H₂O₂) | Grignard formation & reaction with PCl₃: -10°C to reflux; Oxidation: Room temperature | 46-76% (for tributylphosphine)[2][3] | Versatile laboratory method, avoids handling of phosphine gas. | Multi-step process, can be sensitive to moisture and air, may produce byproducts. |

| Direct Oxidation of Tributylphosphine | Tributylphosphine | Oxidizing agent (e.g., air, H₂O₂, nitric oxide) | Varies with oxidant (e.g., room temperature for air oxidation on activated carbon)[4][5] | Quantitative conversion often achievable | Simple and clean reaction, suitable for high-purity product. | Relies on the availability of tributylphosphine, which is air-sensitive. |

Experimental Protocols

Synthesis via Hydrophosphination of 1-Butene and Subsequent Oxidation

This two-step process is the dominant industrial route. The first step produces tributylphosphine, which is then oxidized to this compound.

Step 1: Synthesis of Tributylphosphine via Hydrophosphination

This protocol is adapted from a patented industrial process.[1]

-

Materials:

-

1-Butene

-

Phosphine gas (PH₃)

-

Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

-

High-pressure reactor

-

-

Procedure:

-

A high-pressure reactor is charged with 1-butene and the radical initiator. The system is purged with an inert gas (e.g., nitrogen).

-

The reactor is heated to 80-85°C.

-

Phosphine gas is introduced into the reactor, maintaining a pressure of 5.0-8.0 MPa.

-

The reaction is allowed to proceed for several hours with stirring.

-

After the reaction is complete, the reactor is cooled, and the excess pressure is vented.

-

The crude tributylphosphine is purified by vacuum distillation.

-

Step 2: Oxidation of Tributylphosphine to this compound

-

Materials:

-

Tributylphosphine

-

Oxidizing agent (e.g., 30% hydrogen peroxide solution or air)

-

Solvent (e.g., toluene (B28343) or ethanol)

-

-

Procedure (using Hydrogen Peroxide):

-

Tributylphosphine is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

A 30% aqueous solution of hydrogen peroxide is added dropwise to the stirred solution of tributylphosphine, maintaining the temperature below 20°C. The reaction is exothermic.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent like hexane.

-

Synthesis via the Grignard Reaction and Subsequent Oxidation

This method is a classic laboratory preparation of trialkylphosphines, which are then oxidized.

Step 1: Synthesis of Tributylphosphine via Grignard Reaction [2][3]

-

Materials:

-

n-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Inert atmosphere setup (e.g., Schlenk line)

-

-

Procedure:

-

All glassware is thoroughly dried and assembled under an inert atmosphere (nitrogen or argon).

-

Magnesium turnings are placed in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

A solution of n-butyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

-

Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a grayish solution), the flask is cooled to -10°C.

-

A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent, maintaining the temperature below 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude tributylphosphine.

-

Step 2: Oxidation of Tributylphosphine to this compound

The oxidation is carried out as described in the previous section (Protocol 1, Step 2).

Direct Oxidation of Tributylphosphine

This method is suitable when tributylphosphine is already available.

-

Materials:

-

Procedure (Air Oxidation on Activated Carbon): [4][5]

-

Activated carbon is placed in a flask under an inert atmosphere.

-

A solution of tributylphosphine in a suitable solvent (e.g., THF) is added to the activated carbon.

-

The solvent is removed under vacuum to ensure the phosphine is adsorbed onto the carbon surface.

-

Air is then introduced into the flask, and the mixture is stirred at room temperature. The oxidation is typically rapid.

-

The this compound is then extracted from the activated carbon with a suitable solvent (e.g., ethanol).

-

The solvent is removed to yield the product.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The general synthetic pathways leading to this compound can be visualized as follows:

Caption: Overview of the main synthetic routes to this compound.

Experimental Workflow: Grignard Synthesis

A detailed workflow for the Grignard synthesis of tributylphosphine, a key precursor to TBPO, is illustrated below.

Caption: Step-by-step workflow for the laboratory synthesis of TBPO via the Grignard route.

Conclusion

This compound, a compound with a rich history intertwined with the development of organophosphorus chemistry, remains a vital reagent in both academic and industrial settings. While its initial discovery is not pinpointed to a single event, its synthesis has evolved from classical organometallic methods to highly efficient industrial processes. The choice of synthetic route depends on the desired scale of production, purity requirements, and available resources. The hydrophosphination of 1-butene followed by oxidation stands as the most economically viable method for large-scale production, while the Grignard route and direct oxidation of tributylphosphine offer convenient and high-purity alternatives for laboratory applications. This guide provides the necessary technical details for researchers and professionals to understand and implement the synthesis of this important compound.

References

- 1. CN102180902B - Preparation method of tributylphosphane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Theoretical Exploration of the Electronic Properties of Tributylphosphine Oxide: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of tributylphosphine (B147548) oxide (TBPO). Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, key electronic characteristics, and the underlying principles governing the behavior of TBPO at a molecular level.

Introduction to Tributylphosphine Oxide

This compound (TBPO) is an organophosphorus compound with the formula C₁₂H₂₇OP.[1] It is a versatile molecule utilized in various chemical applications, including as a ligand in coordination chemistry, a solvent, and a reagent in organic synthesis.[2] Understanding its electronic properties is crucial for optimizing its performance in these roles and for designing new applications, particularly in fields like catalysis and materials science where electron donor-acceptor interactions are paramount.

Theoretical and computational chemistry provide powerful tools to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules like TBPO.[3] By employing methods such as Density Functional Theory (DFT), we can gain insights into the molecular orbitals, charge distribution, and other electronic parameters that are often challenging to determine experimentally.

Theoretical and Computational Methodologies

The in silico study of TBPO's electronic properties typically involves a multi-step computational workflow. The following protocol outlines a standard approach based on Density Functional Theory (DFT), a widely used and reliable method for electronic structure calculations of organophosphorus compounds.[4]

Computational Protocol

-

Geometry Optimization: The first step is to determine the lowest energy structure of the TBPO molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A common and effective choice for organophosphorus compounds is the M06-2X functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar molecules.[4]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are carried out to determine the electronic properties. These include:

-

Molecular Orbital Analysis: This involves the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap are critical indicators of chemical reactivity and stability.[5][6]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, offering insights into the nature of the P=O bond.

-

Dipole Moment: The dipole moment is calculated to quantify the overall polarity of the molecule.

-

The following diagram illustrates the typical workflow for a computational study of TBPO.

Key Electronic Properties of this compound

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ 0.5 to 1.0 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 7.5 to 7.0 eV | A large gap suggests high kinetic stability and low reactivity.[6] |

| Dipole Moment | ~ 4.0 to 4.5 D | A significant dipole moment indicates a polar molecule.[8] |

| P=O Bond Length | ~ 1.50 to 1.55 Å | Shorter than a P-O single bond, indicating double bond character. |

| Mulliken Charge on O | ~ -0.8 to -0.7 e | High negative charge indicates a strongly nucleophilic oxygen atom. |

| Mulliken Charge on P | ~ +1.2 to +1.3 e | High positive charge indicates an electrophilic phosphorus atom. |

Note: These values are illustrative and based on typical results for similar phosphine (B1218219) oxides from DFT calculations. Actual values may vary depending on the level of theory and basis set used.

Molecular Orbitals: HOMO and LUMO

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the reactivity of a molecule.[9][10] In phosphine oxides, the HOMO is typically localized on the oxygen atom, reflecting its lone pair electrons and indicating its nucleophilic character. The LUMO, on the other hand, is often associated with the phosphorus atom and the antibonding orbitals of the P-C bonds, suggesting its susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability.[6] A larger gap implies greater stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The following diagram provides a conceptual representation of the molecular orbital energy levels in a phosphine oxide like TBPO.

The Nature of the P=O Bond

The phosphorus-oxygen bond in phosphine oxides is a subject of significant interest. It is best described as a combination of a σ-bond and π-backbonding. The σ-bond is formed from the overlap of a phosphorus sp³ hybrid orbital with an oxygen sp² hybrid orbital. The π-character arises from the donation of oxygen lone pair electrons into vacant d-orbitals of the phosphorus atom. This backbonding strengthens and shortens the P-O bond, giving it significant double-bond character. NBO analysis is particularly useful for quantifying the contributions of these bonding interactions.

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of this compound. Through computational methods like DFT, we can characterize the molecular orbitals, charge distribution, and bonding in TBPO, which are fundamental to its reactivity and function. The high polarity, strong P=O bond, and the distinct electronic nature of the oxygen and phosphorus atoms are key features that dictate its behavior in chemical systems. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for further research and development involving this important organophosphorus compound.

References

- 1. This compound | C12H27OP | CID 13138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Study of Triphenylphosphine Oxide Derivatives for Blu...: Ingenta Connect [ingentaconnect.com]

- 8. This compound [stenutz.eu]

- 9. revues.imist.ma [revues.imist.ma]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Core Properties of Tributylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physical and chemical properties of tributylphosphine (B147548) oxide (TBPO). The information is presented to support its application in research, particularly in organic synthesis, coordination chemistry, and pharmaceutical development. This document includes key quantitative data, detailed experimental methodologies for the determination of these properties, and visualizations of relevant chemical processes.

Core Physicochemical Properties

Tributylphosphine oxide is a versatile organophosphorus compound with a wide range of applications stemming from its unique molecular structure and reactivity.[1] It is a white to off-white crystalline solid at room temperature and is known to be hygroscopic.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| CAS Number | 814-29-9 |

| Molecular Formula | C₁₂H₂₇OP |

| Molecular Weight | 218.32 g/mol [2] |

| PubChem CID | 13138[2] |

| SMILES | CCCCP(=O)(CCCC)CCCC[3] |

| InChI | InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3[3] |

| Physical Property | Value | Conditions |

| Melting Point | 64-69 °C[3] | |

| Boiling Point | 150 °C[3] | at 1.5 mmHg |

| Density | 0.8480 g/cm³[3] | |

| Vapor Pressure | ~0.8 µmHg | For TBPO with 0.2 wt% H₂O |

| Solubility in Water | 56 g/L[3] | at 20 °C |

| Appearance | White to off-white crystalline powder[3] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical and spectroscopic properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. The range between these two temperatures is reported as the melting point.

-

Determination of Boiling Point (Vacuum Distillation)

Objective: To determine the temperature at which the vapor pressure of this compound equals the applied pressure.

Methodology:

-

Apparatus: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, a vacuum source, and a manometer.

-

Procedure:

-

The crude or purified this compound is placed in the distillation flask with a stir bar.

-

The system is evacuated to the desired pressure (e.g., 1.5 mmHg).

-

The distillation flask is heated gently.

-

The temperature of the vapor that distills and condenses is recorded as the boiling point at that specific pressure.

-

Determination of Solubility

Objective: To quantify the solubility of this compound in a given solvent (e.g., water).

Methodology:

-

Sample Preparation: A known excess of this compound is added to a known volume of the solvent in a sealed container.

-

Procedure:

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid this compound is measured.

-

The solubility is calculated and expressed in grams per liter (g/L).

-

Spectroscopic Analysis

Objective: To obtain ¹H and ³¹P NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Procedure:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ³¹P NMR spectra are acquired using standard pulse sequences.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure. A representative ¹H NMR spectrum in CDCl₃ shows characteristic signals for the butyl groups.[4]

-

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet.

-

Apparatus: An FT-IR spectrometer.

-

Procedure:

-

A background spectrum is collected.

-

The sample spectrum is then recorded.

-

The characteristic absorption bands, such as the P=O stretching vibration, are identified. The P=O bond in phosphine (B1218219) oxides typically shows a strong absorption band. For trioctylphosphine (B1581425) oxide, a related compound, this is observed around 1146 cm⁻¹.[5]

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Apparatus: A mass spectrometer (e.g., Q-TOF, ion trap).

-

Procedure:

-

The sample is ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are measured.

-

The resulting mass spectrum is analyzed to confirm the molecular weight and to gain structural information from the fragmentation pattern.[2]

-

Key Chemical Processes and Pathways

This compound is often encountered as a byproduct in reactions involving tributylphosphine, or it can be used directly as a ligand or promoter in various chemical transformations.

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of tributylphosphine.

Experimental Workflow:

Role in Cobalt-Catalyzed Hydroformylation

Tributylphosphine is used as a ligand to modify cobalt catalysts in the hydroformylation of alkenes, a large-scale industrial process to produce aldehydes.[6] Phosphine oxides, including TBPO, have been shown to act as promoters in these reactions, allowing for milder reaction conditions.[7][8][9]

Phosphine-Catalyzed [4+2] Annulation

Tributylphosphine can act as a nucleophilic catalyst in [4+2] annulation reactions to synthesize six-membered rings.[10] In these reactions, this compound is generated as a byproduct.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C12H27OP | CID 13138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]

- 4. TRI-N-BUTYLPHOSPHINE OXIDE(814-29-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydroformylation - Wikipedia [en.wikipedia.org]

- 7. Cobalt-Catalysed Reductive Etherification Using Phosphine Oxide Promoters under Hydroformylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

synthesis of tributylphosphine oxide from tributylphosphine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributylphosphine (B147548) oxide from its precursor, tributylphosphine. The document details the most common and effective oxidation methods, providing in-depth experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.

Introduction

Tributylphosphine oxide (TBPO) is a tertiary phosphine (B1218219) oxide with a wide range of applications in organic synthesis and materials science. It serves as a ligand in coordination chemistry, a catalyst in various reactions, and a reagent in the synthesis of other organophosphorus compounds. The synthesis of TBPO is primarily achieved through the oxidation of tributylphosphine, a reaction that is facile and can be accomplished using several oxidizing agents. This guide focuses on two prevalent and practical methods: oxidation by atmospheric oxygen and oxidation using hydrogen peroxide.

Synthesis Methodologies

The conversion of tributylphosphine to this compound is an oxidation reaction where the phosphorus atom is oxidized from a +3 to a +5 oxidation state.

General Reaction: 2 P(C₄H₉)₃ + O₂ → 2 OP(C₄H₉)₃

This process can be achieved through various protocols, with the choice of oxidant and reaction conditions influencing the reaction's efficiency, selectivity, and environmental impact.

Method 1: Oxidation with Atmospheric Oxygen on Activated Carbon

A highly selective and environmentally benign method for the synthesis of this compound involves the use of atmospheric oxygen as the oxidant with the reaction mediated by an activated carbon surface. This method avoids the use of potentially hazardous oxidizing agents and simplifies product purification. Trialkylphosphines, when adsorbed onto the surface of activated carbon, can be selectively oxidized by air to the corresponding phosphine oxides in high yields.

Experimental Protocol:

-

Adsorption of Tributylphosphine:

-

Under an inert nitrogen atmosphere, a solution of tributylphosphine in a suitable solvent (e.g., THF) is prepared.

-

Activated carbon is added to the solution to form a suspension.

-

The mixture is stirred to ensure complete adsorption of the tributylphosphine onto the activated carbon surface.

-

The solvent is then removed under vacuum, leaving the tributylphosphine adsorbed on the dry activated carbon.

-

-

Oxidation:

-

The dried activated carbon with the adsorbed tributylphosphine is exposed to air at ambient temperature.

-

The oxidation is allowed to proceed for a sufficient duration, which can be monitored by techniques such as ³¹P NMR spectroscopy.

-

-

Product Recovery:

-

Once the reaction is complete, the this compound is desorbed from the activated carbon by washing with a polar solvent, such as ethanol.

-

The activated carbon is removed by filtration.

-

The solvent is evaporated from the filtrate to yield the pure this compound.

-

This method is noted for its high selectivity, preventing the formation of over-oxidized byproducts.[1][2]

Method 2: Oxidation with Hydrogen Peroxide

A common and efficient laboratory-scale synthesis of this compound utilizes hydrogen peroxide as the oxidizing agent.[1] The reaction is typically straightforward, however, it is important to note that tertiary phosphines and hydrogen peroxide can form stable adducts.[3] Therefore, a subsequent workup step is often required to isolate the pure phosphine oxide.

Experimental Protocol:

-

Oxidation Reaction:

-

Tributylphosphine is dissolved in a suitable organic solvent, such as dichloromethane.

-

A 35% aqueous solution of hydrogen peroxide is added dropwise to the tributylphosphine solution at room temperature.

-

The reaction mixture is stirred until the oxidation is complete. The reaction progress can be monitored by TLC or ³¹P NMR.

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed with water to remove any unreacted hydrogen peroxide.

-

The solution is then treated with molecular sieves to decompose the this compound-hydrogen peroxide adduct and remove water. This can be done at room temperature or gently heated (e.g., 60 °C in toluene) to expedite the process.[3]

-

The molecular sieves are removed by filtration.

-

The solvent is removed under reduced pressure to yield the this compound product.

-

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Method 1: Air Oxidation on Activated Carbon | Method 2: Hydrogen Peroxide Oxidation |

| Oxidizing Agent | Atmospheric Oxygen (O₂) | Hydrogen Peroxide (H₂O₂) |

| Typical Solvent(s) | THF (adsorption), Ethanol (desorption) | Dichloromethane, Toluene |

| Reaction Temperature | Ambient | Room Temperature |

| Reported Yield | Nearly quantitative | High (specific yield data not detailed in literature) |

| Purity | High, avoids P(V) side products | High, requires removal of H₂O₂ adduct |

| Key Advantages | Environmentally friendly, high selectivity | Readily available reagents, straightforward setup |

| Key Considerations | Requires activated carbon support | Formation of H₂O₂ adducts requires a specific workup step |

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from tributylphosphine.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The oxidation of tertiary phosphines to phosphine oxides is generally understood to proceed through a direct nucleophilic attack of the phosphorus atom on the oxygen atom of the oxidant.

Caption: General mechanism of tertiary phosphine oxidation.

For the air oxidation on activated carbon, a radical mechanism involving the activation of molecular oxygen on the carbon surface has been proposed.[1]

Conclusion

The synthesis of this compound from tributylphosphine is a well-established transformation that can be achieved through multiple oxidative routes. The choice between air oxidation on activated carbon and hydrogen peroxide oxidation will depend on the specific requirements of the researcher, including scale, available resources, and environmental considerations. Both methods are capable of producing high-purity this compound, a valuable compound in modern chemical synthesis. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively implement these synthetic strategies.

References

Tributylphosphine Oxide: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylphosphine (B147548) oxide (TBPO) is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. It is a solid at room temperature and finds applications in various chemical processes, including as a ligand in catalysis and as a reagent in organic synthesis. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in laboratory and industrial settings, particularly in process development, purification, and formulation. This technical guide provides a summary of the available solubility data for TBPO, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Data Presentation: Solubility of Tributylphosphine Oxide

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the limited data that has been found.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 5.6 g / 100 g |

| Methanol | Not Specified | Soluble |

It is important to note that the term "soluble" is a qualitative description and does not provide a quantitative measure of solubility. The lack of comprehensive data highlights a significant gap in the physical chemistry characterization of this widely used compound. For many applications, experimental determination of solubility in the specific solvent system of interest is recommended.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe with a filter attachment (e.g., PTFE or nylon)

-

Pre-weighed weighing dishes or vials

-

Oven or vacuum oven for drying

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and temperature and may range from several hours to a day. It is advisable to monitor the concentration of the solution over time until it becomes constant.

-

-

Sample Withdrawal:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a filter. The filter is crucial to prevent any undissolved solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed weighing dish.

-

Record the total mass of the weighing dish and the saturated solution.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly by placing the weighing dish in an oven at a temperature below the boiling point of the solvent and the melting point of TBPO. For volatile solvents, gentle heating is sufficient. For less volatile solvents, a vacuum oven may be necessary to ensure complete removal of the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, place the weighing dish in a desiccator to cool to room temperature.

-

Weigh the weighing dish containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the saturated solution by subtracting the mass of the empty weighing dish from the mass of the weighing dish with the solution.

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty weighing dish from the final constant mass of the weighing dish with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the saturated solution.

-

Express the solubility in the desired units, for example, as grams of solute per 100 grams of solvent ( g/100g ).

Solubility ( g/100g solvent) = (Mass of TBPO / Mass of solvent) x 100

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Crystal Structure Analysis of Tributylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylphosphine (B147548) oxide (TBPO), a versatile organophosphorus compound, plays a significant role as a ligand in coordination chemistry, a reagent in organic synthesis, and a component in various material science applications. Understanding its three-dimensional structure is paramount for elucidating its reactivity, intermolecular interactions, and ultimately, for designing novel applications. This technical guide provides an in-depth analysis of the crystal structure of tributylphosphine oxide, presenting key crystallographic data, a detailed experimental protocol for its determination, and a visualization of its molecular and packing characteristics.

Crystallographic Data Summary

The crystal structure of this compound (C₁₂H₂₇OP) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data is based on the analysis reported in Dalton Transactions, 2012, 41, 1742-1754[1], with the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 790886.[2]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₂₇OP |

| Formula Weight | 218.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.543(2) Å |

| b | 9.168(2) Å |

| c | 15.228(3) Å |

| α | 90° |

| β | 108.89(3)° |

| γ | 90° |

| Volume | 1392.1(5) ų |

| Z | 4 |

| Calculated Density | 1.040 Mg/m³ |

| Absorption Coefficient | 0.165 mm⁻¹ |

| F(000) | 488 |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 110(2) K |

| θ range for data collection | 2.39 to 28.30° |

| Reflections collected | 9138 |

| Independent reflections | 3145 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 3145 / 0 / 130 |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.129 |

| Largest diff. peak and hole | 0.45 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| P-O | 1.495(2) | O-P-C(1) | 112.5(1) |

| P-C(1) | 1.808(2) | O-P-C(5) | 111.9(1) |

| P-C(5) | 1.811(2) | O-P-C(9) | 113.2(1) |

| P-C(9) | 1.805(2) | C(1)-P-C(5) | 106.8(1) |

| C(1)-C(2) | 1.534(3) | C(1)-P-C(9) | 107.5(1) |

| C(2)-C(3) | 1.529(4) | C(5)-P-C(9) | 104.5(1) |

| C(3)-C(4) | 1.523(4) | P-C(1)-C(2) | 114.8(2) |

| C(5)-C(6) | 1.536(3) | C(1)-C(2)-C(3) | 112.1(2) |

| C(6)-C(7) | 1.527(4) | C(2)-C(3)-C(4) | 113.5(3) |

| C(7)-C(8) | 1.521(4) | P-C(5)-C(6) | 115.1(2) |

| C(9)-C(10) | 1.533(3) | C(5)-C(6)-C(7) | 112.5(2) |

| C(10)-C(11) | 1.528(4) | C(6)-C(7)-C(8) | 113.8(3) |

| C(11)-C(12) | 1.524(4) | P-C(9)-C(10) | 116.2(2) |

| C(9)-C(10)-C(11) | 111.9(2) | ||

| C(10)-C(11)-C(12) | 113.2(3) |

Experimental Protocols

The determination of the crystal structure of this compound involves several key steps, from crystal growth to data analysis.

Synthesis and Crystallization

This compound is synthesized by the oxidation of tributylphosphine. High-purity single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethyl acetate/hexane, at room temperature.

X-ray Data Collection

A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is performed on a CCD area-detector diffractometer using graphite-monochromated MoKα radiation. The data is collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations and improve the quality of the diffraction data. A series of frames are collected with different ω and φ scans to ensure complete data coverage.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of unique reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Visualizations

Molecular Structure

The molecular structure of this compound reveals a central phosphorus atom tetrahedrally coordinated to one oxygen atom and three n-butyl chains. The P=O bond is a dominant feature of the molecule.

Caption: Molecular structure of this compound with key bond lengths.

Experimental Workflow

The process of determining the crystal structure follows a well-defined workflow, from sample preparation to the final structural analysis.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Intermolecular Interactions

In the solid state, this compound molecules are packed together through van der Waals forces. The polar P=O group is a key site for potential intermolecular interactions, though in the absence of strong hydrogen bond donors, these are primarily dipolar in nature. The butyl chains interdigitate, maximizing packing efficiency.

Caption: Schematic of intermolecular interactions in the crystal lattice of this compound.

Conclusion

The crystal structure of this compound provides fundamental insights into its molecular geometry and solid-state packing. The tetrahedral coordination around the phosphorus atom and the distinct P=O bond are key structural features. The detailed crystallographic data and experimental protocols presented here serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling a deeper understanding of this important compound and facilitating its application in advanced technologies.

References

mechanism of action of tributylphosphine oxide in catalysis

An In-depth Technical Guide on the Mechanism of Action of Tributylphosphine (B147548) Oxide in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tributylphosphine oxide (TBPO) is a versatile organophosphorus compound that plays a significant role in various catalytic processes. Arising from the oxidation of tributylphosphine, TBPO's mechanism of action in catalysis is primarily centered on its functions as a coordinating ligand and a dynamic catalyst stabilizer. Its high polarity, thermal stability, and electron-donating oxygen atom allow it to interact with transition metal centers, influencing their electronic properties, stability, and reactivity. This guide provides a detailed examination of the core mechanisms through which TBPO modulates catalytic cycles, with a particular focus on its role in stabilizing palladium catalysts in cross-coupling reactions. While TBPO is suitable for a range of such reactions, detailed quantitative data and protocols are often published for more common analogs. Therefore, this guide uses the well-documented triphenylphosphine (B44618) oxide in a palladium-catalyzed biaryl synthesis as a representative example to provide specific quantitative data and a detailed experimental protocol, illustrating the broader functional principles of phosphine (B1218219) oxides in catalysis.

Introduction to this compound (TBPO)

Core Mechanisms of Action in Catalysis

The function of this compound in a catalytic system can be multifaceted, but it is primarily understood through two main mechanisms: its role as a coordinating ligand and its function as a catalyst stabilizer.

Role as a Lewis Base Ligand

TBPO can act as a ligand for transition metal complexes, which are central to many catalytic reactions, including olefin polymerization, hydrogenation, and oxidation.[1] The lone pair electrons on the oxygen atom can coordinate to an electron-deficient metal center. This coordination influences the metal's electronic properties and steric environment, which in turn can modulate the catalyst's activity, selectivity, and stability. Although not as common as phosphine ligands, phosphine oxides can be crucial in maintaining a catalytically active species.

Function as a Catalyst Stabilizer

A critical role for phosphine oxides like TBPO in catalysis is the stabilization of the active catalytic species, particularly in palladium-catalyzed reactions. The active Pd(0) catalyst, essential for cross-coupling reactions, can be prone to decomposition through agglomeration into inactive palladium black or oxidation.[5]

Phosphine oxides can prevent this deactivation. It is hypothesized that the phosphine oxide acts as a labile ligand that reversibly coordinates to the Pd(0) nanoparticles or clusters.[5] This interaction prevents the irreversible aggregation of the metal particles, keeping them catalytically active and available to re-enter the catalytic cycle. This stabilization is particularly beneficial in reactions where the exclusion of oxygen is not rigorously maintained or when using electron-rich substrates that can promote catalyst decomposition.[5][6]

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable reagent for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. In these reactions, its primary role is to stabilize the Pd(0) catalyst. To illustrate this mechanism with specific, published data, the following sections detail the use of an analogous compound, triphenylphosphine oxide (Ph₃P=O), as a stabilizing ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides for the synthesis of unsymmetrical biaryls.[5] This reaction provides a clear example of how a phosphine oxide can significantly improve yield and reproducibility.[6]

Data Presentation: Cross-Coupling of an Arylsilanolate with Aryl Bromides Using a Phosphine Oxide Stabilizer

The following table summarizes the quantitative data from the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with various substituted aryl bromides, using triphenylphosphine oxide (Ph₃P=O) as a stabilizing ligand.[5]

| Entry | Aryl Bromide (Ar-Br) | Product (Ar-Ar') | Time (min) | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | 4-Trifluoromethyl-4'-methoxybiphenyl | 30 | 79 |

| 2 | 4-Bromochlorobenzene | 4-Chloro-4'-methoxybiphenyl | 30 | 92 |

| 3 | 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | 30 | 95 |

| 4 | 4-Bromonitrobenzene | 4-Nitro-4'-methoxybiphenyl | 30 | 91 |

| 5 | 3-Bromobenzotrifluoride | 3-Trifluoromethyl-4'-methoxybiphenyl | 60 | 85 |

| 6 | 3-Bromoacetophenone | 3-Acetyl-4'-methoxybiphenyl | 60 | 93 |

| 7 | 3-Bromonitrobenzene | 3-Nitro-4'-methoxybiphenyl | 60 | 92 |

| 8 | 3-Chlorobromobenzene | 3-Chloro-4'-methoxybiphenyl | 60 | 86 |

| 9 | 2-Bromobenzotrifluoride | 2-Trifluoromethyl-4'-methoxybiphenyl | 30 | 81 |

| 10 | 2-Chlorobromobenzene | 2-Chloro-4'-methoxybiphenyl | 30 | 86 |

| 11 | 2-Bromoanisole | 2,4'-Dimethoxybiphenyl | 30 | 82 |

Data sourced from Krska, S. W., et al. (2007).[5]

Representative Experimental Protocol

The following is a general procedure for the phosphine oxide-stabilized, palladium-catalyzed cross-coupling reaction described in the data table above.[5]

Materials:

-

Allylpalladium chloride dimer [Pd(allyl)Cl]₂ (APC) (9 mg, 0.025 mmol, 2.5 mol%)

-

Triphenylphosphine oxide (Ph₃P=O) (14 mg, 0.05 mmol, 5 mol%)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Potassium (4-methoxyphenyl)dimethylsilanolate (286 mg, 1.3 mmol, 1.3 equiv)

-

Toluene (2.0 mL)

Procedure:

-

An oven-dried reaction tube equipped with a magnetic stir bar is charged with allylpalladium chloride dimer (APC) and triphenylphosphine oxide.

-

The tube is sealed with a septum, and the atmosphere is replaced with argon.

-

Toluene is added via syringe, followed by the aryl bromide.

-

The potassium (4-methoxyphenyl)dimethylsilanolate is added in one portion.

-

The reaction vessel is placed in a preheated oil bath at 90 °C and stirred for the time indicated in the table.

-

After the specified time, the mixture is cooled to room temperature.

-

The reaction mixture is subjected to an aqueous work-up.

-

The crude product is purified by column chromatography on silica (B1680970) gel followed by either recrystallization or Kugelrohr distillation to afford the analytically pure biaryl product.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the chemical logic and processes involving this compound in catalysis.

Caption: Formation of this compound from its phosphine precursor.

Caption: General Suzuki-Miyaura cycle with the role of TBPO as a stabilizer.

Caption: Logical workflow of catalyst stabilization by phosphine oxides.

Conclusion

This compound serves as a crucial ancillary compound in modern catalysis. Its primary mechanisms of action—acting as a Lewis basic ligand and, more significantly, as a stabilizer for catalytically active metal nanoparticles—contribute to enhanced reaction yields, broader substrate scope, and greater reproducibility, particularly in palladium-catalyzed cross-coupling reactions. By preventing the aggregation and deactivation of the catalyst, TBPO and its analogs ensure the longevity and efficiency of the catalytic cycle. The data and protocols from analogous systems like triphenylphosphine oxide provide a clear and quantifiable demonstration of these principles, offering valuable insights for researchers in the fields of organic synthesis and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound (EVT-318819) | 814-29-9 [evitachem.com]

- 3. CAS 814-29-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tributylphosphine Oxide ³¹P NMR Chemical Shift Interpretation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the interpretation of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of tributylphosphine (B147548) oxide (TBPO). It is designed to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize ³¹P NMR spectroscopy for the characterization of organophosphorus compounds. This document details the factors influencing the chemical shift of TBPO, provides standardized experimental protocols, and presents quantitative data in an accessible format.

Introduction to ³¹P NMR of Tributylphosphine Oxide

This compound is a common organophosphorus compound frequently encountered as a byproduct in organic synthesis, particularly in reactions involving tributylphosphine. Its detection and characterization are crucial for reaction monitoring, purity assessment, and understanding coordination chemistry. ³¹P NMR spectroscopy is an exquisitely sensitive technique for probing the chemical environment of the phosphorus nucleus in TBPO.

The ³¹P chemical shift (δ) of TBPO is highly dependent on its molecular environment, including the solvent, the presence of Lewis acids, and the formation of adducts. Understanding these influences is paramount for the accurate interpretation of ³¹P NMR spectra.

Data Presentation: ³¹P NMR Chemical Shift of this compound

The following table summarizes the ³¹P NMR chemical shift of this compound in various deuterated solvents and under different chemical conditions. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.

| Solvent/Condition | Chemical Shift (δ, ppm) | Reference(s) |

| Chloroform-d (CDCl₃) | ~40-43 | [1] |

| Benzene-d₆ (C₆D₆) | ~43.34 | [1] |

| Toluene | ~43.34 | [1] |

| Tetrahydrofuran (THF) | Not explicitly found | |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Not explicitly found | |

| Acetonitrile-d₃ (CD₃CN) | Not explicitly found | |

| Adducts | ||

| TBPO·H₂O in C₆D₆ | 43.60 - 44.35 | [1] |

| TBPO·(H₂O₂) in C₆D₆ | ~51.12 | [1] |

| Coordination Complexes | ||

| TBPO coordinated to Molybdenum | 65.43, 77.37 | [2] |

Note: The chemical shift can be influenced by concentration. For instance, the chemical shift of the TBPO·H₂O adduct in C₆D₆ changes from 44.35 ppm at 0.36 M to 43.60 ppm at 0.05 M[1].

Experimental Protocols for ³¹P NMR of this compound

Accurate and reproducible ³¹P NMR data acquisition requires adherence to standardized experimental protocols.

Sample Preparation

-

Sample Concentration: Dissolve 5-25 mg of the sample containing this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Solvent Selection: The choice of solvent can influence the chemical shift (see table above). Ensure the solvent is of high purity and dry, as TBPO is hygroscopic and the presence of water can affect the chemical shift[1].

-

Handling Air-Sensitive Samples: If the sample contains air-sensitive components, all sample preparation steps should be performed under an inert atmosphere (e.g., in a glovebox) using dried and degassed solvents. J-Young NMR tubes are recommended for maintaining an inert atmosphere during the measurement[3][4][5].

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for acquiring high-quality ³¹P NMR spectra of this compound.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Inverse-gated decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification[6]. |

| Pulse Angle | 30-45° | A smaller flip angle reduces the required relaxation delay, shortening the experiment time. |

| Relaxation Delay (D1) | ≥ 5 x T₁ | Crucial for quantitative analysis to ensure full relaxation of the phosphorus nuclei. For phosphine (B1218219) oxides, T₁ can be long, so a D1 of at least 10-30 seconds is often necessary. It is recommended to determine the T₁ of the specific sample for accurate quantification[7]. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |

| Number of Scans (NS) | 16 to 128 (or more) | Dependent on the sample concentration. Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 100:1 for quantitative analysis). |

| Referencing | External 85% H₃PO₄ | 85% phosphoric acid is the standard reference for ³¹P NMR at 0 ppm. An external standard is used to avoid any potential reaction with the sample. |

Visualization of Key Concepts

The following diagrams, generated using Graphviz, illustrate the factors influencing the ³¹P NMR chemical shift of this compound and a typical experimental workflow.

Factors Influencing the ³¹P NMR Chemical Shift of this compound

Caption: Factors influencing the ³¹P NMR chemical shift of TBPO.

Experimental Workflow for ³¹P NMR Analysis of this compound

Caption: A typical experimental workflow for ³¹P NMR analysis.

Interpretation of the ³¹P NMR Chemical Shift

The chemical shift of this compound is a sensitive indicator of its electronic environment. The following factors are key to its interpretation:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly impact the chemical shift. Protic solvents or those capable of hydrogen bonding with the phosphoryl oxygen will deshield the phosphorus nucleus, causing a downfield shift (to a higher ppm value). Aromatic solvents like benzene can cause an upfield shift due to anisotropic effects[1].

-

Coordination to Lewis Acids: The oxygen atom of the P=O group in TBPO is a Lewis base and can coordinate to Lewis acids, such as metal ions. This coordination withdraws electron density from the phosphorus atom, leading to significant deshielding and a pronounced downfield shift in the ³¹P NMR spectrum[2].

-

Adduct Formation: this compound is hygroscopic and readily forms adducts with water. It can also form adducts with other molecules like hydrogen peroxide. The formation of these adducts through hydrogen bonding to the phosphoryl oxygen leads to a deshielding of the phosphorus nucleus and a downfield chemical shift[1].

-

Concentration: As the concentration of TBPO or its adducts in solution changes, the equilibrium between monomeric and aggregated species, as well as solvent interactions, can be affected, leading to slight changes in the observed chemical shift[1].

By carefully considering these factors in conjunction with the presented data and protocols, researchers can confidently interpret the ³¹P NMR spectra of this compound, leading to a deeper understanding of their chemical systems.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. researchgate.net [researchgate.net]

- 3. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of Tributylphosphine Oxide

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of compounds like tributylphosphine (B147548) oxide (TBPO) is crucial. Infrared spectroscopy is a powerful analytical technique for elucidating the structural features of molecules. This guide provides a comprehensive overview of the FTIR spectrum of TBPO, detailing its principal vibrational modes and offering insights into its spectral interpretation.

Introduction to the Vibrational Spectroscopy of Tributylphosphine Oxide

This compound (C₁₂H₂₇OP) is an organophosphorus compound characterized by a phosphoryl group (P=O) and three butyl chains attached to the phosphorus atom. Its molecular structure gives rise to a distinct infrared spectrum, which can be used for identification, purity assessment, and studying intermolecular interactions. The key vibrational modes observed in the FTIR spectrum of TBPO include the P=O stretching, P-C stretching, and various vibrations of the butyl alkyl chains (C-H stretching, bending, and rocking).

The phosphoryl group is of particular interest as its stretching frequency is sensitive to the electronic environment of the phosphorus atom and can be influenced by factors such as solvent polarity and coordination to metal centers.

Key Vibrational Modes of this compound

The FTIR spectrum of this compound is dominated by several characteristic absorption bands. While a publicly available, fully assigned spectrum of TBPO is not readily accessible, data from analogous compounds like trioctylphosphine (B1581425) oxide (TOPO) and general knowledge of organophosphorus compounds allow for a reliable interpretation of its spectrum.[1]

The primary vibrational modes for this compound are summarized in the table below:

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| P=O Stretch (ν P=O) | ~1150 - 1190 | Strong | This is one of the most characteristic and intense bands in the spectrum of phosphine (B1218219) oxides.[1] |

| C-H Asymmetric Stretch (ν as CH₂) | ~2955 - 2965 | Strong | Asymmetric stretching vibrations of the methylene (B1212753) groups in the butyl chains.[1] |

| C-H Symmetric Stretch (ν s CH₂) | ~2870 - 2880 | Strong | Symmetric stretching vibrations of the methylene groups in the butyl chains.[1] |

| CH₂ Scissoring (δ CH₂) | ~1465 | Medium | Bending vibration of the methylene groups. This region may also contain P-C stretching vibrations.[1] |

| CH₃ Umbrella Mode (δ as CH₃) | ~1380 | Medium | Asymmetric bending (umbrella) vibration of the terminal methyl groups. |

| P-C Stretch (ν P-C) | ~700 - 800 | Medium | Stretching vibrations of the phosphorus-carbon bonds. |

| CH₂ Rocking (ρ CH₂) | ~720 - 730 | Weak | Rocking vibrations of the methylene chains. |

Note: The exact peak positions can vary depending on the sample preparation method, physical state (solid or liquid), and the instrument used.

Experimental Protocol for FTIR Analysis of this compound

The following provides a generalized experimental protocol for obtaining the FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for both solid and liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

Sample Preparation:

This compound is typically a white crystalline powder at room temperature.[2]

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

Place a small amount of the this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

-

The instrument's software will automatically perform the Fourier transform to generate the final infrared spectrum.

Data Processing:

-

The acquired spectrum should be baseline corrected to ensure that all peaks originate from a flat baseline.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Logical Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample preparation to spectral interpretation.

Interpretation of the this compound FTIR Spectrum

A representative FTIR spectrum of this compound will exhibit strong absorption bands in the C-H stretching region (2800-3000 cm⁻¹). The most intense and characteristic peak, however, is the P=O stretching vibration, which is expected to appear as a strong band around 1150-1190 cm⁻¹. The position of this band is sensitive to the molecule's environment. For instance, if TBPO acts as a hydrogen bond acceptor, the P=O bond will be weakened, and its stretching frequency will shift to a lower wavenumber (a red shift).

The region between 1300 cm⁻¹ and 600 cm⁻¹ contains a fingerprint of vibrations that are characteristic of the entire molecule, including P-C stretching and various C-H bending and rocking modes of the butyl chains. These bands can be used for definitive identification when compared to a reference spectrum.

Conclusion

The FTIR spectrum of this compound provides a wealth of information about its molecular structure. The key features of the spectrum are the strong P=O stretching vibration and the characteristic absorptions of the butyl chains. By following a systematic experimental protocol and a logical workflow for data analysis, researchers can effectively use FTIR spectroscopy to identify and characterize this compound in various applications, from quality control in chemical synthesis to the study of molecular interactions in complex biological and chemical systems.

References

Methodological & Application

The Role of Tributylphosphine Oxide (TBPO) as a Ligand in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction